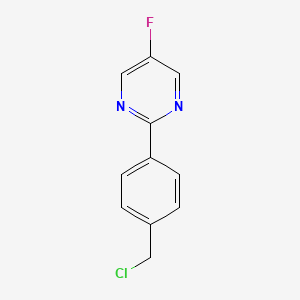

2-(4-(Clorometil)fenil)-5-fluoropirimidina

Descripción general

Descripción

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl . This indicates that the compound contains a pyrimidine ring attached to a phenyl group via a chloromethyl bridge .Physical And Chemical Properties Analysis

The molecular weight of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is 204.657 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Aplicaciones Científicas De Investigación

Síntesis de derivados de quinazolinona y quinazolina

Este compuesto se puede utilizar en la síntesis de derivados de quinazolinona y quinazolina . Estos derivados han recibido una atención significativa debido a sus amplias y distintas actividades biofarmacéuticas . Se consideran productos químicos notables para la síntesis de diversas moléculas con importancia fisiológica y utilización farmacológica .

Investigación anticancerígena

En el campo de la investigación anticancerígena, este compuesto puede servir como un intermedio clave en la síntesis de nuevos agentes anticancerígenos con andamios de 4-anilinoquinazolina . Se ha descrito una síntesis mejorada en un solo paso de 2-clorometil-4(3H)-quinazolinonas, utilizando ácidos o-antaranílicos como materiales de partida .

Agentes antibacterianos

Los derivados de quinazolinona y quinazolina, que se pueden sintetizar utilizando este compuesto, han mostrado propiedades antibacterianas prometedoras . Esto los hace valiosos en el desarrollo de nuevas clases de agentes antibacterianos .

Agentes antiinflamatorios

Los derivados de quinazolinona y quinazolina también exhiben propiedades antiinflamatorias . Por lo tanto, este compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios .

Agentes antifúngicos

Los derivados de quinazolinona y quinazolina han demostrado propiedades antifúngicas . Esto sugiere que este compuesto podría utilizarse en la síntesis de nuevos agentes antifúngicos .

Agentes antimaláricos

Los derivados de quinazolinona y quinazolina han mostrado potencial como agentes antimaláricos . Por lo tanto, este compuesto podría desempeñar un papel en el desarrollo de nuevos tratamientos para la malaria .

Safety and Hazards

“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is known to cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

While the future directions specific to “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” are not explicitly mentioned in the retrieved papers, research in the field of pyrimidines is ongoing. Pyrimidines and their derivatives continue to be of interest due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

Mecanismo De Acción

Target of Action

It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .

Mode of Action

The mode of action of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine involves interactions with its targets through nucleophilic substitution reactions . The chloromethyl group is susceptible to attack by nucleophiles, leading to the formation of a new bond . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the substrate .

Biochemical Pathways

Compounds with similar structures have been shown to participate in nucleophilic substitution reactions, which can impact various biochemical pathways .

Pharmacokinetics

The presence of a chloromethyl group may influence the compound’s bioavailability, as it can undergo reactions that modify the compound’s structure .

Result of Action

The compound’s reactivity suggests it could potentially modify biological molecules, leading to changes in their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine. Factors such as pH, temperature, and the presence of other reactive species can impact the rate and outcome of the reactions it undergoes .

Propiedades

IUPAC Name |

2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUHYGHPKNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254777 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139432-30-6 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

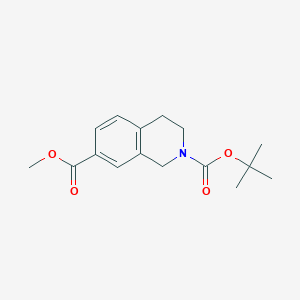

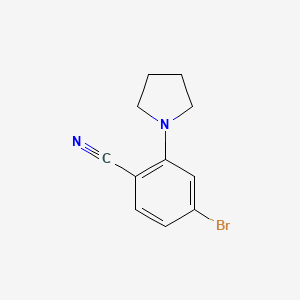

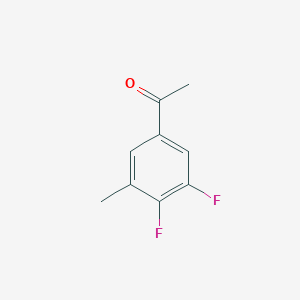

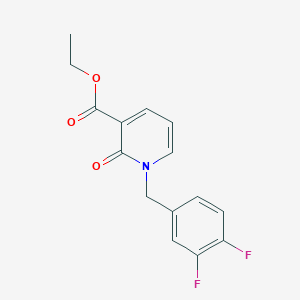

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)

![2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one](/img/structure/B1397867.png)

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)